

4-Oxa-7-azaspiro[2.5]octane hydrochloride purity analysis by HPLC

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Compound of Interest

Compound Name: 4-Oxa-7-azaspiro[2.5]octane hydrochloride

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An In-Depth Comparative Guide to the Purity Analysis of **4-Oxa-7-azaspiro[2.5]octane Hydrochloride** by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-Oxa-7-azaspiro[2.5]octane hydrochloride is a vital heterocyclic building block in modern medicinal chemistry. Its unique spirocyclic structure, incorporating both a cyclopropane and a morpholine-like moiety, makes it a key intermediate in the synthesis of potent and selective kinase inhibitors and receptor agonists.^[1] Specifically, it is integral to the development of therapeutics targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease and G-protein coupled receptor 43 (GPR43) for metabolic disorders like diabetes and obesity.^[1]

Given its role in the synthesis of active pharmaceutical ingredients (APIs), the purity of **4-Oxa-7-azaspiro[2.5]octane hydrochloride** is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, which can arise from starting materials, intermediates, or side reactions during synthesis^[1], can carry their own pharmacological or toxicological profiles, potentially compromising patient safety. Therefore, a robust, accurate, and reliable analytical method for purity determination is paramount. This guide provides an in-depth evaluation of High-Performance Liquid Chromatography (HPLC) for

this purpose and compares it with an orthogonal method, Gas Chromatography-Mass Spectrometry (GC-MS), to provide a comprehensive analytical perspective for researchers and drug development professionals.

The Primary Analytical Approach: Reversed-Phase HPLC with UV Detection

For a polar, basic compound like **4-Oxa-7-azaspiro[2.5]octane hydrochloride** (MW: 149.62 g/mol)^{[2][3]}, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the method of choice for routine quality control. The rationale is grounded in several key principles:

- Analyte Chemistry: The molecule possesses a secondary amine within its structure. This amine is basic and, in its hydrochloride salt form, exists as a protonated, charged species. This characteristic is ideal for RP-HPLC when using an acidic mobile phase. The acid protonates the amine, ensuring its solubility in the aqueous mobile phase and promoting sharp, symmetrical peak shapes by suppressing unwanted interactions with residual silanols on the silica-based stationary phase.
- Simplicity and Robustness: HPLC with UV detection is a workhorse technique in the pharmaceutical industry. It is known for its reliability, high throughput, and straightforward sample preparation, which typically involves a simple "dilute-and-shoot" approach.
- Detection: While the molecule lacks a strong chromophore for high-wavelength UV detection, the amine and ether functional groups exhibit absorbance in the low UV range (190-215 nm). This allows for sensitive detection without the need for complex derivatization.

Experimental Protocol: HPLC-UV Method

This protocol outlines a validated starting point for the purity analysis of **4-Oxa-7-azaspiro[2.5]octane hydrochloride**.

1. Sample and Standard Preparation:

- Solvent (Diluent): 50:50 Acetonitrile/Water.

- Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of **4-Oxa-7-azaspiro[2.5]octane hydrochloride** reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
- Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the **4-Oxa-7-azaspiro[2.5]octane hydrochloride** sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

2. Chromatographic Conditions:

- Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).
- Column: C18, 250 mm x 4.6 mm, 5 μ m particle size.
- Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
- Gradient Program:

Time (min)	%A	%B
0.0	95	5
20.0	5	95
25.0	5	95
25.1	95	5

| 30.0 | 95 | 5 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.

- Injection Volume: 10 μL .
- Detection Wavelength: 205 nm.

3. Data Analysis:

- Inject the diluent (blank), followed by five replicate injections of the Working Standard Solution and two replicate injections of the Sample Solution.
- The system suitability is confirmed if the relative standard deviation (%RSD) for the peak area of the five standard injections is $\leq 2.0\%$.
- Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at 205 nm.
 - $\text{ \% Purity} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$

An Orthogonal Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

In pharmaceutical analysis, employing an orthogonal method—a technique with a different separation or detection principle—is crucial for confirming purity results and ensuring that no impurities are co-eluting with the main peak. GC-MS is an excellent orthogonal choice due to its superior resolving power and the structural information provided by mass spectrometry.

However, for **4-Oxa-7-azaspiro[2.5]octane hydrochloride**, GC-MS is not as straightforward. The compound is a salt and is non-volatile, making it incompatible with direct GC analysis. This necessitates a chemical derivatization step to convert the analyte into a volatile and thermally stable derivative. This added complexity is a key point of comparison.

- Causality Behind Derivatization: The goal is to mask the polar N-H group. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. It replaces the active hydrogen on the nitrogen atom with a non-polar trimethylsilyl (TMS) group, significantly increasing the molecule's volatility.

Experimental Protocol: GC-MS Method (with Derivatization)

1. Sample and Standard Preparation:

- Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Solvent: Dichloromethane (DCM), anhydrous.
- Standard Preparation (approx. 1 mg/mL): Accurately weigh ~5 mg of the reference standard into a 5 mL volumetric flask and dilute with DCM.
- Sample Preparation (approx. 1 mg/mL): Prepare the sample solution similarly to the standard.

2. Derivatization Procedure:

- Transfer 100 μ L of the sample or standard solution into a 2 mL GC vial.
- Add 100 μ L of the BSTFA reagent.
- Cap the vial tightly and heat at 70 °C for 30 minutes.
- Cool to room temperature before injection.

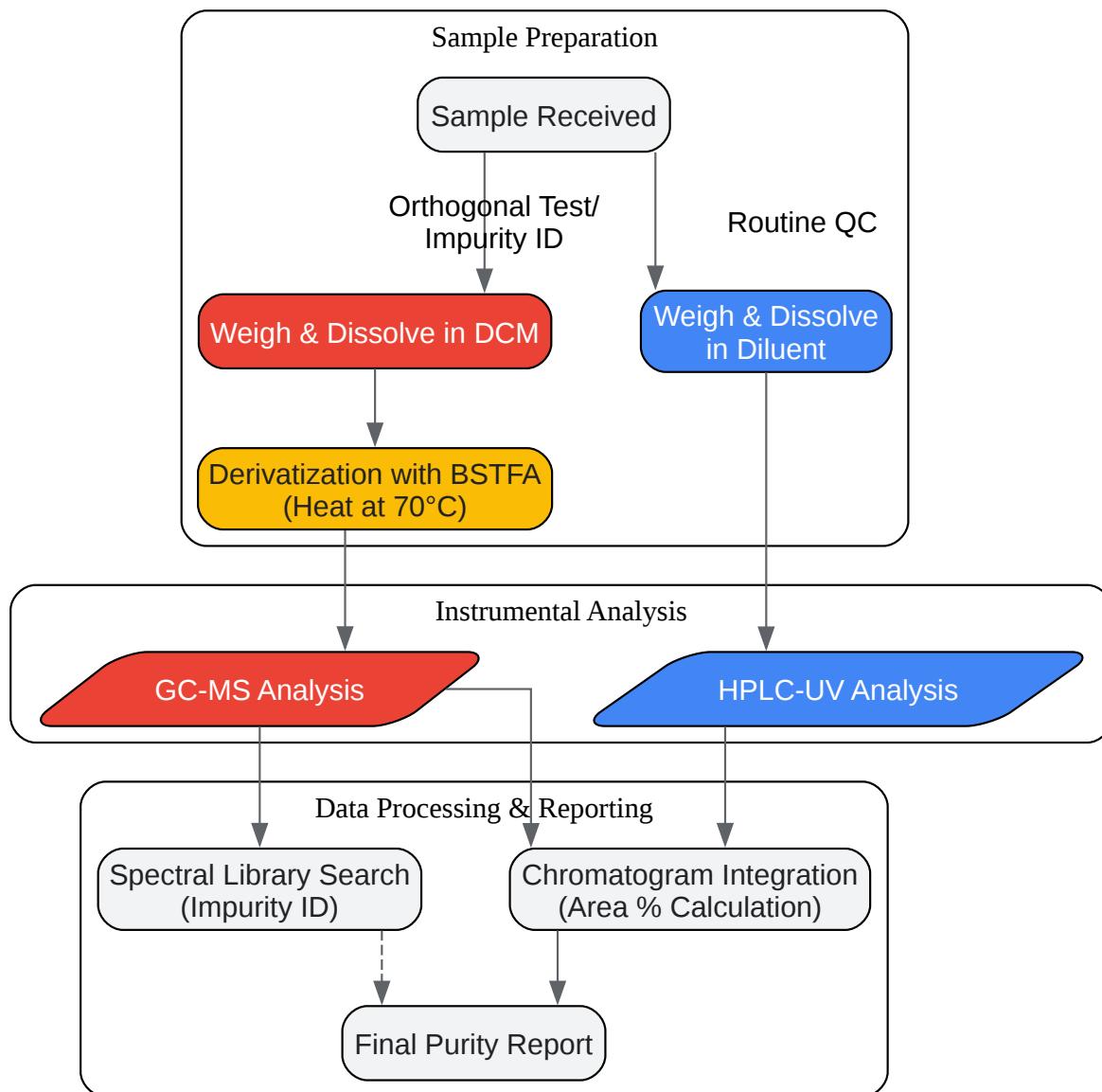
3. GC-MS Conditions:

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole).
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness (or equivalent).
- Inlet Temperature: 250 °C.
- Injection Mode: Split (e.g., 20:1 ratio).
- Injection Volume: 1 μ L.

- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Oven Temperature Program:
 - Initial: 80 °C, hold for 2 min.
 - Ramp: 15 °C/min to 280 °C.
 - Hold: 5 min at 280 °C.
- MS Transfer Line Temp: 280 °C.
- Ion Source Temp: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-400 m/z.

Visualizing the Analytical Workflow

The following diagram illustrates the decision-making and experimental process for the purity analysis of **4-Oxa-7-azaspiro[2.5]octane hydrochloride**.

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Caption: Workflow for HPLC and GC-MS purity analysis.

Comparative Performance Data

The choice between HPLC and GC-MS often depends on the specific analytical goal. The table below summarizes the expected performance characteristics of each method for this application.

Parameter	HPLC-UV Method	GC-MS Method	Justification
Specificity	Good	Excellent	HPLC separates based on polarity. GC-MS separates on boiling point and provides mass confirmation, offering higher confidence in peak identity.
Sample Preparation	Simple (Dilute & Shoot)	Complex (Derivatization required)	The non-volatile nature of the salt necessitates an extra chemical reaction step for GC, increasing time and potential for error. ^[4]
Typical Run Time	~30 minutes	~25 minutes	Runtimes are comparable, but sample preparation time for GC-MS is significantly longer (~45-60 min vs. 5 min for HPLC).
Limit of Quantitation (LOQ)	~0.05%	~0.01%	GC-MS often provides lower detection limits due to the high sensitivity of the mass spectrometer and lower baseline noise.

Precision (%RSD)	< 2.0%	< 5.0%	The multi-step derivatization for GC can introduce more variability compared to the direct injection used in HPLC.
Primary Application	Routine Purity Testing (QC)	Impurity Identification & Orthogonal Confirmation	HPLC is ideal for high-throughput, routine analysis. GC-MS is a powerful tool for investigating unknown peaks or confirming results from an orthogonal perspective.

Discussion: Selecting the Right Tool for the Job

The data clearly indicates that RP-HPLC is the superior method for routine purity analysis of **4-Oxa-7-azaspiro[2.5]octane hydrochloride**. Its primary advantages are the simplicity and speed of sample preparation, which translate to higher throughput and better precision in a quality control environment. The method is robust, reliable, and leverages standard equipment found in any pharmaceutical laboratory.

Conversely, GC-MS serves as an indispensable tool for research, development, and problem-solving. While the mandatory derivatization step makes it cumbersome for routine use, its power lies in its high specificity and the definitive structural information it provides. If the HPLC method reveals an unknown impurity peak greater than the identification threshold (typically $>0.1\%$), a GC-MS analysis would be the logical next step to elucidate its structure. The mass spectrum of an impurity can provide its molecular weight and fragmentation pattern, allowing scientists to propose a structure and understand its origin.

Therefore, the two methods are not competitors but rather complementary partners in ensuring the quality of this critical pharmaceutical intermediate.

Conclusion

A well-characterized and controlled manufacturing process for pharmaceutical intermediates is non-negotiable. For the purity assessment of **4-Oxa-7-azaspiro[2.5]octane hydrochloride**, a reversed-phase HPLC method with UV detection at a low wavelength offers the optimal balance of speed, simplicity, and reliability for routine quality control applications. It provides accurate quantification of purity with minimal sample preparation. As a complementary, orthogonal method, GC-MS provides unparalleled specificity and is the preferred technique for the structural identification of unknown impurities, despite its more complex and time-consuming sample preparation requirements. A comprehensive analytical control strategy should leverage HPLC for routine release and GC-MS for investigational and validation purposes.

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